1,3-Diphenylguanidine
Overview
Description
Diphenylguanidine is a chemical compound with the molecular formula C₁₃H₁₃N₃. It is widely used as an accelerator in the vulcanization of rubber, which improves the mechanical properties of rubber products . Diphenylguanidine is also used as a complexing agent in the detection of metals and organic bases . Additionally, it is known to be a dermatological sensitizer and allergen .
Mechanism of Action
Target of Action
1,3-Diphenylguanidine (DPG) is primarily used as an accelerator in the vulcanization of rubber . It is also a complexing agent used in the detection of metals and organic bases . It is found in some rubber products and is a dermatological sensitizer and allergen . The primary targets of DPG are therefore the rubber molecules in the vulcanization process and the metals or organic bases it is used to detect .
Mode of Action
As a vulcanization accelerator, dpg likely interacts with the rubber molecules to speed up the cross-linking process, thereby improving the durability of the rubber product . As a complexing agent, DPG likely forms complexes with metals and organic bases, aiding in their detection .
Biochemical Pathways
A study on freshwater water fleas (moina macrocopa) exposed to dpg showed changes in oxidative stress indicators, including reactive oxygen species (ros), superoxide dismutase (sod), catalase (cat), glutathione disulfide (gssg), and glutathione (gsh) activities . This suggests that DPG may affect oxidative stress pathways in these organisms .
Result of Action
The primary result of DPG’s action as a vulcanization accelerator is the improved durability of rubber products . As a complexing agent, DPG aids in the detection of metals and organic bases . In terms of biological effects, exposure to DPG has been shown to cause oxidative stress in freshwater water fleas, leading to diminished reproduction rates, moulting, and body size across all exposed generations .
Action Environment
DPG is widely present in the indoor environment due to its use in rubber and other polymers . It can be released from tire wear particles (TWPs), a byproduct of vehicle activity, into the environment, leading to potential human exposure . Environmental factors such as the presence of stormwater runoff can influence the spread of DPG in the environment
Biochemical Analysis
Biochemical Properties
DPG behaves as an amine, a chemical base that neutralizes acids to form salts plus water . These acid-base reactions are exothermic . The multi-functionality of DPG is critical to the success of certain reactions, such as the carboxylative cyclization of homopropargyl amines with CO2 .
Cellular Effects
DPG and its chlorinated by-products can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . Moreover, DPG and its two chlorination products, 1,3-bis-(4-chlorophenyl)guanidine (CC04) and 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11), have an impact on mitochondrial proton leak, which is an indicator of mitochondria damage .
Molecular Mechanism
It is known that DPG behaves as an amine, a chemical base that neutralizes acids to form salts plus water . This suggests that DPG may interact with acids in the body, potentially influencing biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, DPG has been detected in human urine samples, indicating that it is absorbed and metabolized in the body . The occurrence of DPG in children’s urine samples was found to be 73% with a median concentration of 0.05 ng/mL .
Dosage Effects in Animal Models
It is known that DPG is readily absorbed from the gastrointestinal tract of the male Fischer rat and rapidly distributed throughout the body tissues .
Metabolic Pathways
It is known that DPG is readily absorbed from the gastrointestinal tract of the male Fischer rat and rapidly distributed throughout the body tissues .
Transport and Distribution
DPG is transported and distributed throughout the body tissues once absorbed from the gastrointestinal tract . It is rapidly distributed, indicating that it may interact with transporters or binding proteins within cells and tissues.
Subcellular Localization
Given its role as a chemical base and its rapid distribution throughout body tissues, it is likely that DPG is localized in various compartments or organelles within cells .
Preparation Methods
Diphenylguanidine can be synthesized through various methods. One common synthetic route involves the reaction of aniline with dithiocarbonic anhydride and sulfur, using iron(III) oxide as a catalyst . This method produces diphenyl thiourea as an intermediate, which is then converted to diphenylguanidine . Industrial production methods often involve the use of high-pressure reactors and specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Diphenylguanidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diphenylguanidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Diphenylguanidine can be compared with other similar compounds, such as:
Cyanoguanidine: Another guanidine derivative used in various industrial applications.
6PPD-quinone: A compound used in tire manufacturing, similar to diphenylguanidine in its role as an accelerator.
Diphenylguanidine is unique in its dual role as both an accelerator in rubber vulcanization and a complexing agent in analytical chemistry .
Properties
IUPAC Name |
1,2-diphenylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCNXZUPFZXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Record name | 1,3-DIPHENYLGUANIDINE | |
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Record name | 1,3-DIPHENYLGUANIDINE | |
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Related CAS |
24245-27-0 (mono-hydrochloride), 52392-53-7 (hydrochloride) | |
Record name | N,N'-Diphenylguanidine | |
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DSSTOX Substance ID |
DTXSID3025178 | |
Record name | 1,3-Diphenylguanidine | |
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Molecular Weight |
211.26 g/mol | |
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Physical Description |
1,3-diphenylguanidine is a white to cream-colored chalky powder. Bitter taste and slight odor., Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [ICSC] White powder; [MSDSonline], COLOURLESS OR WHITE CRYSTALLINE POWDER OR NEEDLES | |
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Record name | Guanidine, N,N'-diphenyl- | |
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Boiling Point |
Decomposes >338 °F (NTP, 1992), 170 °C (decomposes) | |
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Flash Point |
388 °F (NTP, 1992), 170 °C | |
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Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, carbon tetrachloride, chloroform, toluene; very soluble in ethyl ether., In water, 1,000 mg/L at 25 °C, Solubility in water at 20 °C: poor | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Density |
1.13 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.13 g/cu cm at 20 °C, 1.19 g/cm³ | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.00000845 [mmHg], 4.0X10-6 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 0.17 | |
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Color/Form |
Monoclinic needles (crystalized from alcohol and toluene), White powder | |
CAS No. |
102-06-7 | |
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Melting Point |
302 °F (NTP, 1992), 150 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.